

Application Notes: SIS17 in High-Throughput Screening

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Harnessing the Specificity of **SIS17** for High-Throughput Discovery of HDAC11-Targeted Therapeutics

SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3] Its high specificity makes it an invaluable tool for researchers in drug discovery and chemical biology to investigate the physiological roles of HDAC11 and to screen for novel therapeutic agents targeting this enzyme. This document provides detailed application notes and protocols for the utilization of **SIS17** in high-throughput screening (HTS) campaigns.

Mechanism of Action:

SIS17 exerts its inhibitory effect by targeting the catalytic activity of HDAC11. HDAC11 is unique among HDACs as it functions as a defatty-acylase, specifically removing myristoyl groups from lysine residues of substrate proteins.[4] A key substrate of HDAC11 is the serine hydroxymethyl transferase 2 (SHMT2).[1][2][3][4] By inhibiting HDAC11, **SIS17** prevents the demyristoylation of SHMT2, leading to an accumulation of myristoylated SHMT2 in cells.[2][4] This specific mechanism of action allows for the development of highly targeted HTS assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SIS17



Target	IC50 (μM)	Substrate	Assay Type
HDAC11	0.83	Myristoyl-H3K9 peptide	HPLC-based
HDAC11	0.27	Myristoyl-SHMT2 peptide	In vitro demyristoylation assay
HDAC4	> 50	Acetyl-H3K9 peptide	In vitro assay
HDAC8	> 50	Acetyl-H3K9 peptide	In vitro assay

Data compiled from Son et al., ACS Chem Biol, 2019.[4]

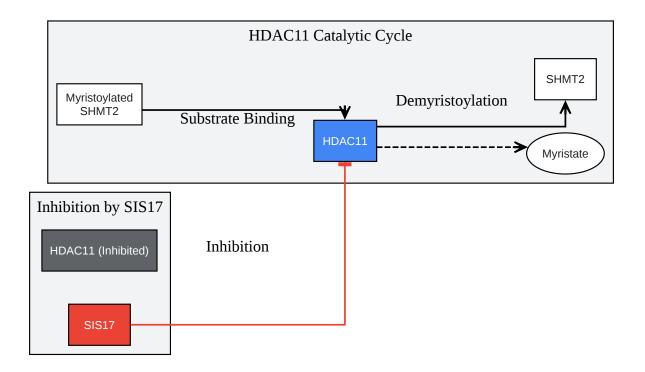
Table 2: Cellular Activity of SIS17

Cell Line	Concentration (µM)	Effect	Assay
MCF7	12.5 - 50	Increased fatty acylation of SHMT2	Western Blot
K562	Not specified	Synergistic cytotoxicity with Oxaliplatin	Cytotoxicity Assay

Data compiled from publicly available sources.[2][4]

Mandatory Visualizations





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Caption: Mechanism of SIS17 action on HDAC11.

Experimental Protocols

Protocol 1: Homogeneous Proximity-Based Assay for High-Throughput Screening of HDAC11 Inhibitors

This protocol describes a generic, adaptable HTS assay using a proximity-based technology (e.g., AlphaLISA® or HTRF®) to screen for inhibitors of HDAC11's demyristoylation activity.

Materials:

- Recombinant human HDAC11 enzyme
- Biotinylated myristoylated-peptide substrate (e.g., Biotin-L-lysine(myristoyl)-peptide)



- Europium-labeled anti-unmodified lysine antibody (HTRF®) or Acceptor beads coated with antibody recognizing the unmodified peptide (AlphaLISA®)
- Streptavidin-coated Donor beads (AlphaLISA®) or Streptavidin-d2 (HTRF®)
- SIS17 (as a positive control)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
- 384-well low-volume white microplates
- Compound library

Procedure:

- Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO (negative control) and
 SIS17 (positive control, final concentration range from 0.1 to 100 μM).
- Enzyme Addition: Add 5 μL of HDAC11 solution (final concentration ~1-5 nM, pre-determined by enzyme titration) to all wells except for the no-enzyme control wells.
- Substrate Addition: Add 5 μL of biotinylated myristoylated-peptide substrate (final concentration ~50-100 nM, pre-determined by substrate titration) to all wells.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection Reagent Addition: Add 10 μL of the detection mix containing the Europium-labeled antibody and Streptavidin-d2 (for HTRF®) or Acceptor and Donor beads (for AlphaLISA®) to all wells.
- Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
- Plate Reading: Read the plate on a compatible microplate reader according to the manufacturer's instructions for the chosen technology.

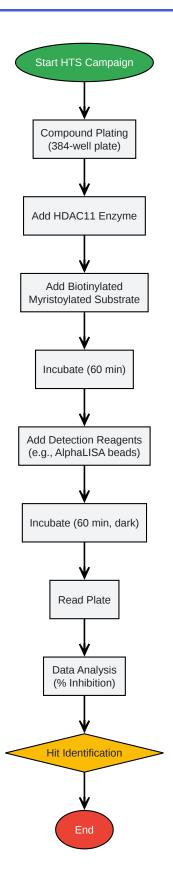


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Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (SIS17) and negative (DMSO) controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered "hits".





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Caption: High-throughput screening workflow.



Protocol 2: Cell-Based High-Content Screening Assay for SHMT2 Myristoylation

This protocol outlines a high-content imaging assay to screen for compounds that increase the myristoylation of endogenous SHMT2, a direct cellular effect of HDAC11 inhibition.

Materials:

- A suitable cell line (e.g., MCF7, which has been shown to respond to SIS17)
- Cell culture medium and supplements
- SIS17 (as a positive control)
- Compound library
- Alkyne-tagged myristic acid analog (e.g., 17-octadecynoic acid)
- Click-chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Primary antibody against SHMT2
- Fluorescently labeled secondary antibody
- Hoechst 33342 for nuclear staining
- 384-well imaging plates (e.g., CellCarrier plates)
- · High-content imaging system

Procedure:

- Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.
- Compound Treatment: Treat cells with compounds from the library (final concentration typically 1-10 μM) for 4-6 hours. Include SIS17 as a positive control.

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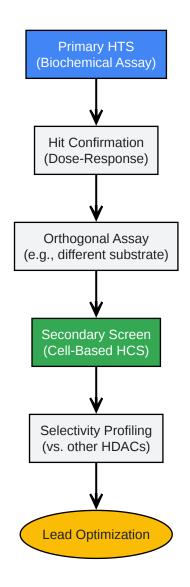




- Metabolic Labeling: Add the alkyne-tagged myristic acid analog to the cell culture medium and incubate for an additional 4 hours to allow for incorporation into proteins.
- Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
- Click Reaction: Perform the click-chemistry reaction by adding the biotin-azide and the reaction cocktail to label the incorporated myristic acid analog with biotin.
- Immunostaining: Block the cells and then incubate with the primary antibody against SHMT2, followed by the fluorescently labeled secondary antibody. Stain the nuclei with Hoechst 33342.
- Imaging: Acquire images using a high-content imaging system.
- Image Analysis: Use image analysis software to quantify the co-localization of the SHMT2 signal with the biotin-myristate signal within the cytoplasm.

Data Analysis: Calculate the increase in co-localization for each compound-treated well compared to the DMSO-treated wells. Compounds that significantly increase the myristoylation of SHMT2 are identified as hits.





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Caption: A logical screening cascade.

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